tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20250974
InChI: InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(12)14-9(7)13/h5-6H,1-4H3
SMILES:
Molecular Formula: C11H14BrClN2O2
Molecular Weight: 321.60 g/mol

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC20250974

Molecular Formula: C11H14BrClN2O2

Molecular Weight: 321.60 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate -

Specification

Molecular Formula C11H14BrClN2O2
Molecular Weight 321.60 g/mol
IUPAC Name tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate
Standard InChI InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(12)14-9(7)13/h5-6H,1-4H3
Standard InChI Key NVOSTDAZLNHCBE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate, reflects its substitution pattern:

  • Bromine at the 6-position and chlorine at the 2-position on the pyridine ring.

  • A methylcarbamate group (-OC(=O)N(CH₃)) at the 3-position.

  • A tert-butyl group (-C(CH₃)₃) as part of the carbamate protective moiety.

The Canonical SMILES representation (CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl) and InChIKey (NVOSTDAZLNHCBE-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14BrClN2O2\text{C}_{11}\text{H}_{14}\text{BrClN}_2\text{O}_2
Molecular Weight321.60 g/mol
IUPAC Nametert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate
SMILESCC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl
InChIKeyNVOSTDAZLNHCBE-UHFFFAOYSA-N

Synthesis and Production

Synthetic Routes

The synthesis of tert-butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate typically involves sequential functionalization of the pyridine ring:

  • Halogenation: Introduction of bromine and chlorine substituents via electrophilic aromatic substitution or metal-halogen exchange reactions.

  • Carbamate Formation: Reaction of the intermediate amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group.

Optimization Considerations:

  • Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) yields high-purity product (>95%).

Applications in Organic Synthesis

Cross-Coupling Reactions

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

  • Bromine vs. Chlorine: Bromine’s higher polarizability enhances oxidative addition in palladium-catalyzed couplings compared to chlorine.

  • Methylcarbamate vs. Methoxy: The methylcarbamate group introduces steric bulk, reducing reaction rates with bulky catalysts but improving selectivity.

Table 2: Reactivity Comparison of Pyridine Carbamates

CompoundHalogen PositionKey Reactivity
tert-Butyl (6-bromo-2-chloro...)6-Br, 2-ClHigh cross-coupling efficiency
tert-Butyl (6-chloro-4-methoxy...)6-Cl, 4-OCH₃Slower coupling, enhanced electrophilic substitution
tert-Butyl (6-bromo-4-methoxy...)6-Br, 4-OCH₃Moderate coupling, methoxy-directed reactivity

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